3-Bromo-4-(oxetan-3-yloxy)benzoic acid
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Overview
Description
3-Bromo-4-(oxetan-3-yloxy)benzoic acid is an organic compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol . This compound is characterized by the presence of a bromine atom at the third position and an oxetane ring attached to the fourth position of the benzoic acid moiety. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(oxetan-3-yloxy)benzoic acid typically involves the following steps:
Oxetane Ring Formation: The oxetane ring can be introduced through nucleophilic substitution reactions involving suitable oxetane precursors and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and oxetane ring formation processes, optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(oxetan-3-yloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-4-(oxetan-3-yloxy)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(oxetan-3-yloxy)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The bromine atom and oxetane ring contribute to its reactivity and ability to form stable complexes with various biomolecules . These interactions can modulate biological processes and lead to specific effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoic acid: Similar in structure but lacks the oxetane ring, which affects its reactivity and applications.
4-Bromo-3-(ethoxymethyl)benzoic acid: Contains an ethoxymethyl group instead of an oxetane ring, leading to different chemical properties and uses.
Properties
Molecular Formula |
C10H9BrO4 |
---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
3-bromo-4-(oxetan-3-yloxy)benzoic acid |
InChI |
InChI=1S/C10H9BrO4/c11-8-3-6(10(12)13)1-2-9(8)15-7-4-14-5-7/h1-3,7H,4-5H2,(H,12,13) |
InChI Key |
ZIBCPROGNYUZSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
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